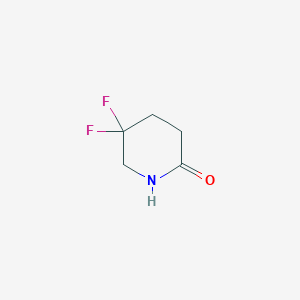

5,5-Difluoropiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-difluoropiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)2-1-4(9)8-3-5/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGZNRUIVHZKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255666-50-2 | |

| Record name | 5,5-difluoropiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of Fluorine in Piperidine Scaffolds

An In-depth Technical Guide to 5,5-Difluoropiperidin-2-one: A Core Scaffold for Modern Drug Discovery

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is frequently a target for such strategic fluorination.[2][3] This guide focuses on a particularly valuable building block: 5,5-Difluoropiperidin-2-one. The gem-difluoro group at the 5-position introduces unique electronic and conformational constraints, making this molecule a highly sought-after intermediate for developing novel therapeutics.[4] This document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

5,5-Difluoropiperidin-2-one (CAS No: 1255666-50-2) is a synthetically versatile building block that combines the structural rigidity of a lactam with the unique electronic properties of a gem-difluoro group.[5]

General Properties

A summary of the compound's fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1255666-50-2 | [5],[6] |

| Molecular Formula | C₅H₇F₂NO | [5] |

| Molecular Weight | 135.11 g/mol | [5] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥97% | [5],[6] |

| Storage | Sealed in dry, 2-8°C | [5],[7] |

| Canonical SMILES | O=C1CCC(F)(F)CN1 | [6] |

| InChI | InChI=1S/C5H7F2NO/c6-5(7)2-1-4(9)8-3-5/h1-3H2,(H,8,9) | [6] |

Spectroscopic Signature Analysis

The structural features of 5,5-Difluoropiperidin-2-one give rise to a predictable and distinct spectroscopic profile. Understanding this signature is critical for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three sets of methylene protons (CH₂). The protons at C3 and C4 will likely appear as complex multiplets due to coupling with each other and long-range coupling to the fluorine atoms. The protons at C6, adjacent to the nitrogen, will also be a multiplet. The integration of these signals will be in a 2:2:2 ratio.

-

¹³C NMR Spectroscopy: The carbon spectrum will display four signals for the carbon backbone. The carbonyl carbon (C2) will appear significantly downfield (~165-175 ppm). The key feature is the signal for the C5 carbon, which will appear as a triplet due to one-bond coupling with the two fluorine atoms. The C4 and C6 carbons will also show coupling to the fluorine atoms (²J-CF), appearing as triplets, while the C3 carbon will exhibit a smaller triplet coupling (³J-CF).

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a single signal, as both fluorine atoms are chemically equivalent. This signal will be a multiplet due to coupling with the adjacent protons on C4 and C6.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8] A strong, sharp absorption band is expected in the region of 1680-1640 cm⁻¹ corresponding to the C=O stretch of the cyclic amide (lactam). A broad absorption in the 3400-3200 cm⁻¹ region will indicate the N-H stretch. The C-F bonds will exhibit strong absorptions in the fingerprint region, typically between 1100-1000 cm⁻¹.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₅H₇F₂NO) by providing an accurate mass measurement of the molecular ion [M]+ or, more commonly, the protonated species [M+H]+ in techniques like electrospray ionization (ESI).[8]

Synthesis and Purification

While multiple synthetic routes to fluorinated piperidines exist, a common strategy involves the cyclization of a suitable acyclic precursor.[1][10] One plausible and efficient approach is an intramolecular aminocyclization.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available fluorinated ester, as outlined in the workflow below. This approach leverages a well-established amide formation followed by a base-mediated intramolecular cyclization.

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 5,5-Difluoropiperidin-2-one - Lead Sciences [lead-sciences.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 5,5-Difluoropiperidin-2-one CAS#: 1255666-50-2 [m.chemicalbook.com]

- 8. Origin of Long-Range Hyperfine Couplings in the EPR Spectra of 2,2,5,5-Tetraethylpyrrolidine-1-oxyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Mass Spectrometry Profiling of 5,5-Difluoropiperidin-2-one

The following technical guide details the mass spectrometry profile of 5,5-Difluoropiperidin-2-one, synthesizing physicochemical data, ionization behaviors, and fragmentation mechanics.

Executive Summary

5,5-Difluoropiperidin-2-one (CAS: 1255666-50-2) is a critical fluorinated building block used in medicinal chemistry to introduce the gem-difluoro motif into drug candidates. This structural modification is employed to modulate pKa, enhance metabolic stability (blocking oxidation at the C5 position), and alter lipophilicity without significant steric perturbation.

This guide provides a comprehensive mass spectrometry (MS) analysis framework for researchers characterizing this scaffold. It covers ionization preferences, theoretical and observed fragmentation pathways, and validated experimental protocols for LC-MS and GC-MS analysis.

Physicochemical Profile

Before MS analysis, the fundamental properties determining ionization behavior must be established.

| Property | Data | Notes |

| IUPAC Name | 5,5-Difluoropiperidin-2-one | Also known as 5,5-difluoro-δ-valerolactam. |

| Molecular Formula | C₅H₇F₂NO | |

| Molecular Weight | 135.11 g/mol | Average mass. |

| Monoisotopic Mass | 135.0496 Da | Use for HRMS calculations. |

| [M+H]⁺ (ESI) | 136.0569 m/z | Protonated species (Positive Mode). |

| [M-H]⁻ (ESI) | 134.0423 m/z | Deprotonated species (Negative Mode). |

| LogP (Predicted) | ~0.2 - 0.5 | Moderately polar; suitable for Reverse Phase LC. |

Mass Spectrometry Analysis

Ionization Techniques[1]

-

Electrospray Ionization (ESI): The preferred method for liquid chromatography. The lactam nitrogen is weakly basic but readily protonates under acidic conditions (0.1% Formic Acid), yielding a distinct [M+H]⁺ peak at m/z 136 .

-

Electron Impact (EI): Used in GC-MS. The molecular ion (M⁺ , m/z 135) is typically observable but may be of low intensity due to fragmentation.

Fragmentation Pathways (MS/MS)

The fragmentation of 5,5-difluoropiperidin-2-one follows characteristic pathways driven by the stability of the lactam ring and the leaving group ability of the fluorine atoms.

Key Fragment Ions (ESI+ / EI)

| m/z (Nominal) | Ion Identity | Mechanism |

| 136 | [M+H]⁺ | Parent Ion (ESI). |

| 116 | [M+H - HF]⁺ | Neutral Loss of HF (20 Da). The most dominant pathway for aliphatic fluorides. The gem-difluoro group facilitates HF elimination, forming a double bond. |

| 108 | [M+H - CO]⁺ | Neutral Loss of CO (28 Da). Characteristic of cyclic lactams (valerolactam derivatives). Ring contraction occurs.[1] |

| 88 | [M+H - HF - CO]⁺ | Sequential loss of HF and Carbon Monoxide. |

| 64 | [C₂H₂F₂]⁺ | Ring fission product containing the gem-difluoro moiety. |

Mechanistic Pathway Diagram

The following diagram illustrates the logical flow of fragmentation, prioritizing the energetic favorability of HF elimination and CO extrusion.

Figure 1: Proposed ESI+ fragmentation pathway for 5,5-Difluoropiperidin-2-one. The loss of HF is a primary diagnostic step for fluorinated aliphatics.

Experimental Protocols

LC-MS Method (Reverse Phase)

This protocol is designed for purity assessment and metabolite identification.

-

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

-

Column: C18 (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm. Note: T3 columns are preferred for polar analytes like lactams to prevent early elution.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar retention)

-

1-6 min: 5% -> 95% B

-

6-8 min: 95% B

-

-

Flow Rate: 0.4 mL/min.

-

Detection: ESI Positive Mode. Source Temp: 350°C. Desolvation Gas: 800 L/hr.

GC-MS Method

Direct injection is possible due to the volatility of the lactam, though derivatization (TMS) improves peak shape.

-

Inlet: Splitless, 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium, 1.0 mL/min constant flow.

-

Oven Program:

-

50°C hold for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

MS Source: EI (70 eV), 230°C. Scan range 40-300 amu.

Applications & Interpretation

Impurity Profiling

In synthetic workflows, 5,5-difluoropiperidin-2-one is often synthesized from 5-amino-3,3-difluoropiperidine or via fluorination of piperidin-2-one .

-

Impurity A (Monofluoro): Look for m/z 118 ([M+H]⁺). Indicates incomplete fluorination.

-

Impurity B (Non-fluorinated): Look for m/z 100 ([M+H]⁺). Piperidin-2-one starting material.

Metabolic Stability

When used as a drug scaffold, the gem-difluoro group at C5 blocks metabolic oxidation.

-

Observation: In microsomal stability assays, monitor for +16 Da (Hydroxylation).

-

Interpretation: If the C5 position is successfully blocked, hydroxylation shifts to C3 or C4. If defluorination occurs (metabolic instability), look for Loss of HF (-20) followed by oxidation.

References

-

PubChem. 5,5-Difluoropiperidin-2-one (Compound). National Library of Medicine. Available at: [Link]

-

NIST Mass Spectrometry Data Center. Mass Spectra of Fluorocarbons and Derivatives. National Institute of Standards and Technology. Available at: [Link]

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry. Available at: [Link]

-

Champagne, P. A., et al. (2015). Synthetic routes toward new 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Foreword: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 5,5-Difluoropiperidin-2-one for Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique stereoelectronic properties of fluorine can profoundly influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. Among the privileged heterocyclic structures in medicinal chemistry, the piperidine ring is a ubiquitous motif found in numerous pharmaceuticals.[1][2] Consequently, fluorinated piperidines and their derivatives, such as 5,5-difluoropiperidin-2-one, represent a class of compounds with significant potential for the development of novel therapeutics.[3][4] This guide provides a comprehensive overview of the synthesis, purification, and structural elucidation of 5,5-difluoropiperidin-2-one, a valuable building block for researchers and scientists in the field of drug development. Although a publicly available crystal structure of 5,5-difluoropiperidin-2-one is not available as of this writing, this guide will leverage data from related fluorinated heterocycles to provide insights into its likely solid-state conformation and offer a roadmap for its crystallographic analysis.

Part 1: Synthesis and Purification of 5,5-Difluoropiperidin-2-one

A robust synthetic route is paramount for obtaining high-purity 5,5-difluoropiperidin-2-one suitable for crystallographic studies. While a specific, documented synthesis for this exact molecule is not readily found in the literature, a plausible and efficient pathway can be designed based on established methodologies for the synthesis of related fluorinated piperidines and lactams.[5][6]

Proposed Synthetic Pathway

The proposed synthesis of 5,5-difluoropiperidin-2-one initiates from a suitable difluorinated precursor, followed by a cyclization step to form the lactam ring. A potential route is outlined below:

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Preparation of a Suitable Precursor: A potential starting material is a commercially available difluorinated pentenoic acid or a related derivative. Functional group interconversions may be necessary to install the required amine functionality for the subsequent cyclization.

-

Step 2: Cyclization: An N-halosuccinimide-induced cyclization of a difluorinated pentenylamine intermediate could be employed to form the piperidine ring, a strategy that has been successful in the synthesis of 5-halo-3,3-difluoropiperidines.[5]

-

Step 3: Formation of the Lactam: The resulting cyclic amine can then be oxidized to the corresponding lactam, 5,5-difluoropiperidin-2-one.

Purification and Crystallization

Obtaining single crystals of high quality is essential for X-ray diffraction analysis. The purification of the crude product is the first critical step.

Table 1: Recommended Purification and Crystallization Solvents

| Solvent System | Rationale |

| Ethanol | A common and effective solvent for the recrystallization of piperidin-4-one derivatives.[7] |

| Acetonitrile | Has been successfully used for the crystallization of piperidine derivatives for X-ray diffraction analysis.[8] |

| Methanol / Ethyl Acetate Mixture | A solvent/anti-solvent system that can be effective for inducing crystallization of polar molecules.[7] |

| Dichloromethane / Methanol (1:1 v/v) | Another mixed solvent system that has proven useful for the crystallization of piperidin-4-one derivatives.[7] |

| Ethyl Acetate (EtOAc) | A common solvent for the purification of β-lactams by crystallization.[6] |

Experimental Protocol for Crystallization:

-

Solvent Screening: Begin by dissolving a small amount of the purified compound in a range of solvents at elevated temperatures to determine solubility.

-

Slow Evaporation: Once a suitable solvent is identified, prepare a saturated solution and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Alternatively, dissolve the compound in a good solvent and place it in a sealed container with a vial of a miscible anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Part 2: Conformational Analysis and Predicted Crystal Structure

In the absence of an experimentally determined crystal structure, valuable insights into the three-dimensional arrangement of 5,5-difluoropiperidin-2-one can be gained from computational modeling and spectroscopic data of analogous compounds.

The Influence of Fluorine on Conformational Preference

Studies on fluorinated piperidines have demonstrated that the presence of fluorine atoms significantly influences the conformational equilibrium of the ring.[9][10] The axial preference of fluorine in some fluorinated piperidines is a well-documented phenomenon, driven by a combination of factors including:

-

Gauche Effect: The tendency of a molecule to adopt a conformation where adjacent electron-withdrawing groups are positioned gauche to each other.[11]

-

Hyperconjugation: The interaction of the electrons in a sigma bond with an adjacent empty or partially filled non-bonding p-orbital or antibonding molecular orbital.

-

Charge-Dipole Interactions: Electrostatic interactions between the partial charges of the fluorine atoms and other atoms in the ring.[12]

For 5,5-difluoropiperidin-2-one, the two fluorine atoms at the 5-position will have a profound impact on the ring's conformation, which is expected to adopt a chair or a slightly distorted chair conformation, a common feature for piperidin-4-one derivatives.[7][13]

Predicted Solid-State Packing

The crystal packing of 5,5-difluoropiperidin-2-one is likely to be influenced by intermolecular interactions such as hydrogen bonding involving the lactam N-H and C=O groups, as well as weaker C-H···O and C-H···F interactions. The presence of the difluoromethylene group may also lead to interesting solid-state phenomena, such as the formation of specific supramolecular synthons.

Part 3: Implications for Drug Design and Development

The 5,5-difluoropiperidin-2-one scaffold is a highly attractive building block for medicinal chemistry programs for several reasons:

-

Metabolic Stability: The gem-difluoro group can block metabolic oxidation at the C5 position, a common site of metabolism for piperidine rings.[1]

-

Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms can alter the pKa of the lactam nitrogen and influence the molecule's lipophilicity and membrane permeability.[3]

-

Conformational Restriction: The fluorine substituents can lock the piperidine ring into a specific conformation, which can be advantageous for optimizing binding to a target protein.[14]

Table 2: Potential Therapeutic Applications of 5,5-Difluoropiperidin-2-one Derivatives

| Therapeutic Area | Rationale |

| Oncology | Lactam-containing compounds have shown promise as anticancer agents.[3] |

| Infectious Diseases | Fluorinated piperidines can be designed as inhibitors of key enzymes in bacteria and viruses, such as dihydrofolate reductase (DHFR).[15] |

| Central Nervous System | The piperidine scaffold is a common feature in drugs targeting CNS disorders.[14][16] |

Conclusion and Future Directions

While the crystal structure of 5,5-difluoropiperidin-2-one remains to be experimentally determined, this guide provides a solid foundation for its synthesis, crystallization, and structural analysis. The insights from related fluorinated piperidines and lactams strongly suggest a molecule with intriguing conformational properties and significant potential in drug discovery. The elucidation of its crystal structure will provide invaluable information for the rational design of novel therapeutics and will be a significant contribution to the field of medicinal chemistry. The protocols and predictive analyses presented herein are intended to empower researchers to undertake this important endeavor.

References

-

Couturier, C., et al. (2015). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. Available at: [Link]

-

Koval, V. V., et al. (2022). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. MDPI. Available at: [Link]

-

Bilska-Markowska, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications. Available at: [Link]

-

Hunter, L., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

-

Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Nature. Available at: [Link]

-

Romero-Estudillo, I., et al. (2016). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E. Available at: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Available at: [Link]

-

Kadjbaf, M., & Teimouri, F. (2013). One-Step Synthesis of β-Lactams Using Cyanuric Fluoride. Journal of Chemical Research. Available at: [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). N-(5,5-Dioxodibenzothiophen-2-Yl)-4,4-Difluoro-Piperidine-1-Carboxamide. PubChem. Available at: [Link]

-

Black, G. P., et al. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. MDPI. Available at: [Link]

-

Dömling, A., et al. (2014). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. MDPI. Available at: [Link]

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

-

Pabel, J., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available at: [Link]

-

Nairoukh, Z., et al. (2020). The conformational preferences of 3,5-difluoropiperidine derivatives. ResearchGate. Available at: [Link]

-

Mackenzie, J. D. (1988). Synthesis and Crystallization Behavior of Fluoride Glasses. Defense Technical Information Center. Available at: [Link]

-

Kinzhybalo, V. V., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Handling of 5,5-Difluoropiperidin-2-one

[1]

Executive Summary

5,5-Difluoropiperidin-2-one is a critical fluorinated building block used in the synthesis of bioactive molecules.[1] Its gem-difluoro moiety alters the electronic landscape of the piperidinone ring, significantly impacting its solubility compared to the non-fluorinated analog (2-piperidinone).[1] While the parent lactam is highly water-soluble, the introduction of fluorine increases lipophilicity (LogP shift ~ +0.7 units) and lattice energy.[1] This guide provides a structured solubility profile, mechanistic insights into solvent interactions, and validated protocols for solubility determination in drug discovery workflows.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Data | Source/Context |

| CAS Number | 1255666-50-2 | Unique Identifier |

| Formula | C₅H₇F₂NO | MW: 135.11 g/mol |

| Physical State | White to off-white solid | Distinct from liquid 4,4-difluoropiperidine |

| LogP (Predicted) | ~0.3 | More lipophilic than 2-piperidinone (LogP -0.[1]4) |

| H-Bond Donors | 1 (Amide NH) | Acidity increased by |

| H-Bond Acceptors | 3 (C=O, 2x F) | Carbonyl basicity reduced by electron withdrawal |

Mechanistic Insight: The Fluorine Effect

The 5,5-difluoro substitution exerts a strong electron-withdrawing effect (

Figure 1: Structural-property relationships driving solubility behavior.

Solubility Profile Matrix

The following matrix categorizes solvent suitability based on polarity and experimental precedence in fluorinated lactam chemistry.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Preferred for Stock Solutions. Strong dipole interactions disrupt crystal lattice effectively.[1] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Soluble, but less so than non-fluorinated analog. Water solubility is sufficient for aqueous workups but may require co-solvents for high concentrations.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Preferred for Extraction. The increased lipophilicity makes DCM an excellent solvent for extraction from aqueous phases.[1] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate | Standard solvents for chromatography. Solubility may decrease significantly at low temperatures (0°C).[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor (<1 mg/mL) | Antisolvent. Use these to precipitate the compound during recrystallization or purification. |

Critical Handling Note

Experimental Protocol: Thermodynamic Solubility Determination

For precise solubility data in a specific formulation or reaction solvent, use the Saturation Shake-Flask Method .[1] This protocol is self-validating via HPLC/UV quantification.[1]

Materials Required[1][6][7][9][11][13][14][15]

-

Target Solvent (e.g., Phosphate Buffer pH 7.4, Methanol)

-

0.45 µm PTFE Syringe Filters (do not use Nylon for fluorinated compounds without compatibility check)[1]

-

HPLC or UV-Vis Spectrophotometer[1]

Step-by-Step Methodology

-

Supersaturation:

-

Equilibration:

-

Phase Separation:

-

Quantification:

Figure 2: Workflow for validating thermodynamic solubility.

Applications in Drug Development

Bioisosterism and Scaffold Utility

5,5-Difluoropiperidin-2-one serves as a metabolically stable bioisostere for the valerolactam ring.[1] The fluorine atoms block metabolic oxidation at the C5 position, a common soft spot in piperidine-based drugs.[1]

-

Solvent Selection for Reactions:

-

Alkylation (N-substitution):[1] Use DMF or THF .[1] The increased acidity of the N-H (due to F-induction) allows for deprotonation using milder bases (e.g., K₂CO₃, Cs₂CO₃) compared to non-fluorinated lactams.

-

Reduction (to Piperidine): Use THF or Diethyl Ether with LiAlH₄.[1] Ensure the solvent is anhydrous.[1]

-

Stability[1][6]

References

-

PubChem. 5,5-Difluoropiperidin-2-one (CID 55296739).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Hoang, K. C., & Mecozzi, S. (2004).[1] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.[1] Langmuir, 20(18), 7347-7350. (Contextual reference for fluorinated hydrophobicity). Available at: [Link]

Technical Guide: Stability Profiling of 5,5-Difluoropiperidin-2-one

[1]

Executive Summary & Strategic Rationale

5,5-Difluoropiperidin-2-one represents a critical scaffold in modern medicinal chemistry, serving as a metabolically robust bioisostere of valerolactam (piperidin-2-one).[1] The incorporation of a gem-difluoro motif at the C5 position is not merely a structural decoration; it is a strategic modification designed to:

-

Block Metabolic Soft Spots: Prevent oxidative metabolism (hydroxylation) at the C5 position, a common liability in piperidine rings.

-

Modulate pKa and Lipophilicity: Lower the basicity of the adjacent amine (in reduced forms) or alter the hydrogen-bond acceptor capability of the lactam carbonyl via through-bond inductive effects.

-

Induce Conformational Constraints: Leverage the gauche effect to lock the ring into specific puckered conformations, potentially enhancing binding affinity.

This guide outlines the technical framework for assessing the stability of 5,5-Difluoropiperidin-2-one, providing rigorous protocols for hydrolytic, thermal, and metabolic profiling.

Chemical Stability Profile

Theoretical Underpinnings

The stability of 5,5-Difluoropiperidin-2-one is governed by the interplay between the robust lactam bond and the electron-withdrawing nature of the gem-difluoro group.[1]

-

Inductive Effect (-I): The fluorine atoms at C5 exert a strong electron-withdrawing effect.[1] While C5 is

to the carbonyl, the propagation of this effect can slightly increase the electrophilicity of the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack (hydrolysis) compared to the non-fluorinated parent. However, this is often offset by the increased steric bulk and lipophilicity. -

Hydrolytic Pathway: The primary degradation pathway is ring-opening hydrolysis to form 4,4-difluoro-5-aminopentanoic acid.[1]

Degradation Mechanism Visualization

The following diagram illustrates the acid-catalyzed hydrolysis pathway, which is the primary stress test for this scaffold.

Figure 1: Acid-catalyzed hydrolysis mechanism of 5,5-Difluoropiperidin-2-one leading to ring opening.

Experimental Protocols

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pseudo-first-order rate constants (

Reagents:

-

Buffer Systems:

-

pH 1.2 (0.1 N HCl)

-

pH 7.4 (50 mM Phosphate Buffer)

-

pH 9.0 (50 mM Borate Buffer)

-

-

Internal Standard: Caffeine (chemically inert under these conditions).

Workflow:

-

Preparation: Dissolve 5,5-Difluoropiperidin-2-one to a final concentration of 1 mM in the respective buffer containing 10% MeCN (to ensure solubility).

-

Incubation: Thermostat samples at 37°C and 60°C (accelerated study).

-

Sampling: Aliquot 100 µL at

hours. -

Quenching:

-

For Acidic samples: Neutralize with equal vol. of 0.1 N NaOH.

-

For Basic samples: Neutralize with equal vol. of 0.1 N HCl.

-

-

Analysis: LC-MS/MS or UPLC-UV (210 nm).

Data Analysis:

Plot

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess the resistance of the scaffold to CYP450-mediated oxidation. The 5,5-difluoro substitution is expected to significantly reduce intrinsic clearance (

Experimental Logic:

Standard piperidines are prone to oxidation at carbons

Workflow Diagram:

Figure 2: Standard Operating Procedure for Microsomal Stability Assay.

Expected Data & Interpretation

The following table summarizes the expected stability profile based on structure-activity relationships (SAR) of fluorinated lactams.

| Parameter | Condition | Expected Outcome | Mechanistic Rationale |

| Hydrolysis | pH 1.2 (Acid) | Moderate Stability ( | Lactams are generally robust; difluoro-substitution may slightly destabilize the C-N bond inductively but steric protection dominates.[1] |

| Hydrolysis | pH 7.4 (Neutral) | High Stability ( | Lack of catalytic protons/hydroxides; background hydrolysis is negligible. |

| Hydrolysis | pH 10+ (Base) | Low Stability | Nucleophilic attack at carbonyl is favored; electron-withdrawing F-atoms increase electrophilicity of C=O.[1] |

| Metabolism | HLM (Microsomes) | High Stability (Low | C5-F substitution blocks direct oxidation; inductive effect deactivates C6-H abstraction.[1] |

| Photostability | UV-A/B | Stable | No significant chromophore for UV absorption in the near-UV range.[1] |

Synthesis & Purification Implications

When handling 5,5-Difluoropiperidin-2-one during synthesis:

-

Workup: Avoid prolonged exposure to strong bases (e.g., 6N NaOH) during extraction, as ring opening to the amino acid is irreversible.

-

Storage: Store under inert atmosphere (Argon) at 4°C. While not highly hygroscopic, the formation of hydrates is possible due to the polarized carbonyl.

References

-

Conformational Analysis of Fluorinated Piperidines: Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source:Chemistry – A European Journal, 2020. URL:[Link]

-

Metabolic Stability of Fluorinated Scaffolds: Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source:Journal of Medicinal Chemistry, 2021. URL:[Link]

-

General Lactam Stability: Title: Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation (Context on 2,5-systems).[1][2] Source:Communications Chemistry, 2021.[2][3] URL:[Link]

Sources

- 1. 21987-29-1|4,4-Difluoropiperidine|BLD Pharm [bldpharm.com]

- 2. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Novel 5,5-Difluoropiperidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's physicochemical and pharmacological properties. The 5,5-difluoropiperidin-2-one core represents a valuable, yet underexplored, structural motif. The gem-difluoro group can act as a bioisostere for a carbonyl or ether linkage, enhance metabolic stability, and modulate lipophilicity and pKa, thereby offering a powerful tool for drug design and optimization. This technical guide provides a comprehensive overview of a plausible and robust synthetic strategy for accessing novel 5,5-difluoropiperidin-2-one derivatives, designed to be a practical resource for researchers in the field.

Introduction: The Significance of the 5,5-Difluoropiperidin-2-one Scaffold in Medicinal Chemistry

The piperidin-2-one (δ-valerolactam) ring is a prevalent feature in a multitude of biologically active natural products and synthetic pharmaceuticals. The introduction of a gem-difluoro moiety at the 5-position of this scaffold offers several compelling advantages for drug discovery programs.[1][2] The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the electron distribution within the ring, influencing the reactivity and basicity of the lactam nitrogen. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, and the CF2 group can block potential sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.[3]

The gem-difluoro group is also a valuable bioisostere. It can mimic the steric and electronic properties of a carbonyl group or a gem-dimethyl group, allowing for the fine-tuning of ligand-receptor interactions. This strategic replacement can lead to improved binding affinity, selectivity, and overall efficacy. Given these advantageous properties, the development of efficient and versatile synthetic routes to 5,5-difluoropiperidin-2-one derivatives is of paramount importance for expanding the chemical space available to medicinal chemists.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target 5,5-difluoropiperidin-2-one scaffold points towards a key intermediate: a δ-amino acid bearing a gem-difluoro group at the 4-position, namely 5-amino-4,4-difluoropentanoic acid. Intramolecular cyclization of this precursor would directly yield the desired lactam ring. This amino acid, in turn, can be envisioned to derive from a suitable 4,4-difluoropentanoic acid derivative.

Our proposed synthetic strategy, therefore, hinges on the following key transformations:

-

Step 1: Synthesis of a 4,4-difluoropentanoic acid precursor. This involves the introduction of the gem-difluoro moiety onto a suitable five-carbon chain.

-

Step 2: Introduction of an amino group at the 5-position. This sets the stage for the crucial cyclization step.

-

Step 3: Intramolecular cyclization to form the 5,5-difluoropiperidin-2-one ring. This is a critical step that can be achieved through various amide bond formation methodologies.

-

Step 4: (Optional) N-functionalization of the lactam. This allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

This multi-step approach offers flexibility and allows for the introduction of various substituents, making it amenable to the synthesis of a wide array of novel derivatives.

Caption: Retrosynthetic analysis of 5,5-difluoropiperidin-2-one derivatives.

Detailed Synthetic Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative 5,5-difluoropiperidin-2-one derivative. The protocols are based on established chemical principles and analogous transformations found in the literature.

Synthesis of Ethyl 4,4-difluoropentanoate (A Key Intermediate)

The synthesis of the key precursor, ethyl 4,4-difluoropentanoate, can be achieved from commercially available starting materials. A plausible route involves the gem-difluorination of a suitable ketoester.

Protocol 1: Synthesis of Ethyl 4,4-difluoropentanoate

-

Reaction Setup: To a stirred solution of ethyl 4-oxopentanoate (1 equivalent) in dichloromethane (DCM) in a fluorinated ethylene propylene (FEP) tube, add diethylaminosulfur trifluoride (DAST) (2.2 equivalents) dropwise at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford ethyl 4,4-difluoropentanoate.

Synthesis of 5-Amino-4,4-difluoropentanoic Acid

The introduction of the amino group at the 5-position can be achieved through a multi-step sequence involving reduction of the ester, conversion to a leaving group, and subsequent displacement with an azide, followed by reduction.

Protocol 2: Synthesis of 5-Azido-4,4-difluoropentan-1-ol

-

Ester Reduction: To a solution of ethyl 4,4-difluoropentanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH4) (1.5 equivalents) portion-wise. Stir the mixture at room temperature for 2 hours.

-

Quenching and Work-up: Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide (NaOH), and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain 4,4-difluoropentan-1-ol.

-

Hydroxyl to Azide Conversion: To a solution of 4,4-difluoropentan-1-ol (1 equivalent) and triethylamine (1.5 equivalents) in DCM at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir for 1 hour at 0 °C. Wash the reaction mixture with water, saturated aqueous NaHCO3, and brine. Dry the organic layer over MgSO4 and concentrate. Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, add water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield 5-azido-4,4-difluoropentan-1-ol.

Protocol 3: Synthesis of 5-Amino-4,4-difluoropentanoic Acid

-

Azide Reduction: To a solution of 5-azido-4,4-difluoropentan-1-ol (1 equivalent) in THF/water (4:1), add triphenylphosphine (1.2 equivalents) and stir at room temperature for 12 hours. Concentrate the reaction mixture under reduced pressure.

-

Alcohol Oxidation: Dissolve the crude amino alcohol in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3). Add sodium periodate (4 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate. Stir vigorously for 2 hours at room temperature.

-

Work-up and Purification: Extract the mixture with DCM. Dry the organic layer over MgSO4 and concentrate. The crude 5-amino-4,4-difluoropentanoic acid can be purified by recrystallization or ion-exchange chromatography.

Intramolecular Cyclization to 5,5-Difluoropiperidin-2-one

The final ring-closing step to form the lactam can be achieved using standard peptide coupling reagents, which activate the carboxylic acid for intramolecular attack by the amine.[4][5]

Protocol 4: Synthesis of 5,5-Difluoropiperidin-2-one

-

Reaction Setup: To a solution of 5-amino-4,4-difluoropentanoic acid (1 equivalent) in a large volume of DCM to favor intramolecular cyclization (e.g., 0.01 M), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO3, and brine. Dry the organic layer over MgSO4 and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5,5-difluoropiperidin-2-one.

Caption: Proposed experimental workflow for the synthesis of 5,5-difluoropiperidin-2-one.

Characterization of 5,5-Difluoropiperidin-2-one Derivatives

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following analytical techniques are indispensable:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information about the number and connectivity of protons in the molecule. The signals for the protons on the piperidinone ring will be informative, with their chemical shifts and coupling constants reflecting the ring conformation.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon bearing the gem-difluoro group will exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the presence and environment of the fluorine atoms.[6] A single signal, likely a triplet of triplets due to coupling with the adjacent methylene protons, is expected for the two equivalent fluorine atoms in 5,5-difluoropiperidin-2-one.

Table 1: Predicted NMR Data for 5,5-Difluoropiperidin-2-one

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (C2-H₂) | ~3.3-3.5 | t | J ≈ 6-7 |

| ¹H (C3-H₂) | ~1.9-2.1 | m | |

| ¹H (C4-H₂) | ~2.2-2.4 | t | J ≈ 6-7 |

| ¹³C (C=O) | ~170-175 | s | |

| ¹³C (C2) | ~40-45 | s | |

| ¹³C (C3) | ~25-30 | s | |

| ¹³C (C4) | ~35-40 | t | ¹JCF ≈ 20-30 |

| ¹³C (C5) | ~115-125 | t | ¹JCF ≈ 240-260 |

| ¹⁹F | ~ -90 to -110 | tt | ²JFH ≈ 15-20, ³JFH ≈ 5-10 |

Note: These are predicted values based on analogous structures and may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds.[7][8] The mass spectrum will show the molecular ion peak ([M]+ or [M+H]+), which should correspond to the calculated exact mass of the 5,5-difluoropiperidin-2-one derivative.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the lactam carbonyl group.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and plausible synthetic strategy for the preparation of novel 5,5-difluoropiperidin-2-one derivatives. By leveraging established methodologies for gem-difluorination, functional group interconversion, and intramolecular cyclization, this approach provides a roadmap for accessing this valuable class of compounds. The detailed protocols and characterization guidelines are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery.

Future work in this area could focus on the development of more convergent and atom-economical synthetic routes. The exploration of catalytic methods for the direct C-H fluorination of piperidinones could offer a more streamlined approach.[9] Furthermore, the synthesis of a diverse library of N-substituted 5,5-difluoropiperidin-2-one derivatives will be crucial for elucidating their structure-activity relationships and unlocking their full potential as therapeutic agents.

References

- Google Patents. (n.d.). US20090177014A1 - Process for preparing 4,4'-difluorobenzophenone.

-

India Patents. (n.d.). A Process For Preparation Of Difluoro Propionic Acid And Its Ester Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of fluorinated proteins by mass spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

-

ACS Publications. (n.d.). Iridium-Catalyzed Single-Step N-Substituted Lactam Synthesis from Lactones and Amines. Retrieved from [Link]

-

PMC. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]

-

ResearchGate. (n.d.). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]

-

PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

-

ResearchGate. (2015). Two-Step Synthesis of Multifunctional -Lactams from -Lactone. Retrieved from [Link]

-

ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Retrieved from [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Retrieved from [Link]

-

Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of a Library of “Lead-Like” γ-Lactams by a One Pot, Four-Component Reaction. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

PMC. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

Sources

- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. hepatochem.com [hepatochem.com]

- 6. biophysics.org [biophysics.org]

- 7. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. A Process For Preparation Of Difluoro Propionic Acid And Its Ester [quickcompany.in]

Elucidating the Mechanism of Action of 5,5-Difluoropiperidin-2-one: An In-Depth Technical Guide

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically approved drugs.[1][2] Its synthetic tractability and favorable physicochemical properties contribute to its frequent use in drug design.[1] The introduction of fluorine atoms into small molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity. Specifically, the gem-difluoro group, as present in 5,5-difluoropiperidin-2-one, can act as a bioisostere for a carbonyl group and can modulate the reactivity of adjacent functional groups. This guide provides a comprehensive framework for elucidating the mechanism of action of 5,5-difluoropiperidin-2-one, a novel compound with therapeutic potential. We will operate under the hypothesis that the electrophilicity of the lactam carbonyl, potentially enhanced by the adjacent gem-difluoro group, may allow for covalent interaction with biological nucleophiles. This guide is intended for researchers, scientists, and drug development professionals, providing a strategic and technical roadmap for a thorough investigation.

Phase 1: Target Identification

The initial and most critical phase in characterizing a novel compound is the identification of its molecular target(s). A multi-pronged approach, combining phenotypic screening with unbiased proteome-wide methods, is recommended to cast a wide net and subsequently hone in on the most promising candidates.

Phenotypic Screening

Before delving into molecular-level investigations, it is crucial to establish a clear biological effect of 5,5-difluoropiperidin-2-one. A broad phenotypic screen across a panel of well-characterized cell lines (e.g., cancer cell lines from different tissues, primary cells) will help to identify a quantifiable cellular response, such as anti-proliferative activity, induction of apoptosis, or changes in cell morphology.[3]

Chemoproteomic Approaches for Unbiased Target Identification

Chemoproteomics offers powerful tools for identifying protein targets of small molecules directly in a complex biological system.[4] These methods are particularly well-suited for identifying the targets of covalent inhibitors.

Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomic technology that utilizes active site-directed covalent probes to assess the functional state of enzymes in complex proteomes.[5] A competitive ABPP experiment can be designed to identify the targets of 5,5-difluoropiperidin-2-one by measuring its ability to compete with a broad-spectrum reactive probe for binding to proteins in a cell lysate.

Detailed Protocol: Competitive ABPP for Target Identification

-

Cell Culture and Lysis: Culture a relevant cell line (identified from phenotypic screening) to ~80% confluency. Harvest the cells and lyse them in a suitable buffer (e.g., PBS) via sonication on ice.

-

Proteome Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome. Determine the protein concentration using a standard assay (e.g., BCA).

-

Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of 5,5-difluoropiperidin-2-one (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.

-

Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to each sample and incubate for 1 hour at room temperature.

-

Click Chemistry: Ligate a reporter tag (e.g., biotin-azide) to the probe-labeled proteins via copper-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.[6]

-

Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin-agarose beads. Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release the peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

-

Data Analysis: Proteins whose labeling is significantly decreased in the presence of 5,5-difluoropiperidin-2-one are considered potential targets.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of a Fluorinated Lactam: An In-depth Technical Guide to the Reactivity of 5,5-Difluoropiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Within the vast landscape of fluorinated motifs, the gem-difluoroalkyl group holds a prominent position. This guide delves into the reactivity of a particularly intriguing building block: 5,5-Difluoropiperidin-2-one. As a Senior Application Scientist, this document aims to provide not just a collection of reactions, but a deeper understanding of the electronic and steric factors that govern the chemical behavior of this versatile scaffold. We will explore its synthesis, key reactive sites, and potential for elaboration into more complex, biologically relevant molecules.

The Strategic Importance of 5,5-Difluoropiperidin-2-one in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1] The incorporation of a gem-difluoro group at the 5-position of a piperidin-2-one introduces a unique set of properties. The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the reactivity of the neighboring carbonyl group and the acidity of the α-protons. Furthermore, the C-F bond's high strength enhances metabolic stability, a critical parameter in drug design.

This guide will explore the key reactive centers of 5,5-Difluoropiperidin-2-one, providing a roadmap for its strategic utilization in synthetic campaigns.

Caption: Key reactive sites of 5,5-Difluoropiperidin-2-one.

Synthesis of the 5,5-Difluoropiperidin-2-one Scaffold

While direct literature on the synthesis of 5,5-Difluoropiperidin-2-one is not abundant, a plausible and efficient route can be extrapolated from the synthesis of its close analogue, 3,3-difluoro-5-hydroxypiperidin-2-one.[2] The key transformation involves the cyclization of a difluorinated amino acid precursor.

A proposed synthetic pathway would likely begin with a suitable difluorinated starting material, which is then elaborated to an amino ester that can undergo intramolecular cyclization to form the desired lactam.

Caption: Proposed synthetic workflow for 5,5-Difluoropiperidin-2-one.

Exploring the Reactivity Landscape

The reactivity of 5,5-Difluoropiperidin-2-one is dictated by the interplay of its functional groups: the amide (lactam), the carbonyl group, the α-methylene protons, and the gem-difluoro moiety.

N-Functionalization: A Gateway to Diverse Derivatives

The amide nitrogen of the lactam is a primary site for functionalization. N-alkylation and N-acylation introduce substituents that can modulate the compound's properties and provide handles for further chemical transformations.

N-alkylation can be achieved under standard basic conditions. The choice of base and solvent is crucial to ensure efficient deprotonation of the amide N-H without promoting unwanted side reactions.

Protocol: N-Alkylation of 5,5-Difluoropiperidin-2-one

-

Materials: 5,5-Difluoropiperidin-2-one, alkyl halide (e.g., benzyl bromide), sodium hydride (NaH) or potassium carbonate (K2CO3), and an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

-

Procedure: a. To a solution of 5,5-Difluoropiperidin-2-one in the chosen solvent, add the base (e.g., 1.1 equivalents of NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base like NaH ensures complete deprotonation of the relatively acidic amide proton. b. Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the corresponding sodium salt. c. Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base like NaH is preferred to avoid competing reactions at the carbonyl carbon. For less reactive alkylating agents, a milder base like K2CO3 in DMF at elevated temperatures can be employed.[3]

-

Solvent: Aprotic polar solvents like DMF or MeCN are ideal as they effectively solvate the resulting salt and facilitate the SN2 reaction.

N-acylation can be performed using acid chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the generated acid.

Reactions at the Carbonyl Group

The carbonyl group is a key site for reduction and potential ring-opening reactions.

Reduction of the lactam carbonyl to the corresponding amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4).[4][5] Sodium borohydride (NaBH4) is generally not strong enough to reduce amides.[5][6]

Protocol: Reduction of 5,5-Difluoropiperidin-2-one to 5,5-Difluoropiperidine

-

Materials: 5,5-Difluoropiperidin-2-one, lithium aluminum hydride (LiAlH4), and an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

-

Procedure: a. To a suspension of LiAlH4 (e.g., 2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 5,5-Difluoropiperidin-2-one in anhydrous THF dropwise. The excess of LiAlH4 is used to ensure complete reduction. b. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC. c. Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). d. Filter the resulting precipitate and wash it thoroughly with THF. e. Concentrate the filtrate under reduced pressure to obtain the crude 5,5-difluoropiperidine. f. The product can be further purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Causality behind Experimental Choices:

-

Reducing Agent: LiAlH4 is a potent source of hydride ions and is one of the few reagents capable of reducing the highly stable amide functionality.[4][5]

-

Anhydrous Conditions: LiAlH4 reacts violently with water, so stringent anhydrous conditions are essential for safety and to prevent decomposition of the reagent.

Lactams can undergo ring-opening under strong acidic or basic conditions, although this generally requires harsh conditions. The presence of the gem-difluoro group might influence the stability of the ring and its susceptibility to hydrolysis.

Reactivity of the α-Methylene Group

The protons on the carbon atom alpha to the carbonyl group (C6) are acidic and can be removed by a strong base to form an enolate.[7] This enolate can then react with various electrophiles, allowing for functionalization at the α-position.

Caption: General scheme for α-functionalization via enolate formation.

The Influence of the Gem-Difluoro Group

The gem-difluoro group is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, C-F bond activation could potentially occur, leading to more complex transformations.

Data Summary

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide, NaH or K2CO3, DMF or MeCN | N-Alkyl-5,5-difluoropiperidin-2-one |

| N-Acylation | Acid chloride/anhydride, Et3N or pyridine | N-Acyl-5,5-difluoropiperidin-2-one |

| Reduction | LiAlH4, THF, reflux | 5,5-Difluoropiperidine |

| α-Alkylation | 1. Strong base (LDA, NaHMDS) 2. Alkyl halide | 6-Alkyl-5,5-difluoropiperidin-2-one |

Conclusion and Future Outlook

5,5-Difluoropiperidin-2-one represents a valuable and versatile building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery. Its key reactive sites—the amide nitrogen, the carbonyl group, and the α-methylene protons—offer multiple avenues for synthetic elaboration. Understanding the principles that govern its reactivity, as outlined in this guide, will empower researchers to strategically incorporate this fluorinated scaffold into their synthetic endeavors. Further exploration into diastereoselective α-functionalization and the development of novel C-F activation methodologies for this system will undoubtedly unlock even greater potential for this promising molecule in the years to come.

References

-

Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(19), 4353–4356. [Link]

-

LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

-

Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Metal-Free, Regioselective, and Chemoselective Oxidation of Cyclic Amines to Lactams. Organic Letters, 19(4), 870–873. [Link]

-

Fesenko, A. A., & Fesenko, M. S. (2020). N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. Arkivoc, 2020(2), 1-13. [Link]

-

Jabbarpoor, M., Akhundov, A., LeBlanc, J., Li, Y., Champagne, P. A., & Le, C. M. (2023). Diastereoselective Synthesis of α-Fluoro-γ-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. [Link]

-

García-Ramos, M., Cuetos, A., Kroutil, W., Grogan, G., & Lavandera, I. (2019). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Advanced Synthesis & Catalysis, 361(15), 3569-3574. [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]

-

Pearson. (n.d.). Enolate Chemistry: Reactions at the Alpha-Carbon - Part 2 of 2. Exam Prep. [Link]

-

LibreTexts. (2019). 23.1 Introduction to Alpha Substitution Reactions. Chemistry LibreTexts. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

-

Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution [Video]. YouTube. [Link]

-

Milam, S. (2017, January 13). Reduction with NaBH4 or LiAlH4 [Video]. YouTube. [Link]

-

Singh, U. P., & Bhat, H. R. (2014). N-alkylation of some imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 39(3), 133-140. [Link]

Sources

- 1. δ-Lactam synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 5,5-Difluoropiperidin-2-one: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Piperidinones

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The 5,5-difluoropiperidin-2-one scaffold is a valuable building block in drug discovery, offering a unique combination of a conformationally restricted piperidinone ring and the electronic effects of the gem-difluoro group. This guide provides a detailed, step-by-step protocol for the synthesis of 5,5-difluoropiperidin-2-one, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 5,5-difluoropiperidin-2-one is most effectively approached through a two-step sequence. This strategy was designed for its efficiency and reliance on commercially available starting materials.

-

Step 1: Synthesis of Diethyl 2,2-difluoropentanedioate. The initial step involves the formation of the carbon backbone with the key gem-difluoro functionality. This is achieved through a copper-catalyzed reaction between ethyl bromodifluoroacetate and ethyl acrylate. This method is advantageous due to its high yield and operational simplicity.

-

Step 2: Reductive Amination and Cyclization. The second and final step is a one-pot reductive amination and subsequent cyclization of the synthesized diethyl 2,2-difluoropentanedioate. This transformation is accomplished using ammonia as the nitrogen source and a catalytic hydrogenation approach, which facilitates the formation of the desired lactam ring. This cascade reaction is an efficient method for constructing cyclic amides from keto acids or esters[1].

The overall synthetic workflow is depicted in the diagram below:

Caption: Overall synthetic workflow for 5,5-Difluoropiperidin-2-one.

Experimental Protocols

PART 1: Synthesis of Diethyl 2,2-difluoropentanedioate

This protocol is adapted from established methods for the synthesis of similar difluorinated esters.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl bromodifluoroacetate | 202.99 | 10.15 g | 0.05 |

| Ethyl acrylate | 100.12 | 5.01 g | 0.05 |

| Copper powder | 63.55 | 3.18 g | 0.05 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| 1 M Hydrochloric acid | - | 50 mL | - |

| Saturated sodium bicarbonate solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add copper powder (3.18 g, 0.05 mol). The flask is then flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Addition of Reagents: Anhydrous THF (100 mL) is added to the flask, followed by ethyl acrylate (5.01 g, 0.05 mol). The mixture is stirred and heated to 50°C. Ethyl bromodifluoroacetate (10.15 g, 0.05 mol) is then added dropwise over a period of 30 minutes.

-

Reaction Monitoring: The reaction mixture is stirred at 50°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the copper powder. The filtrate is then transferred to a separatory funnel and washed successively with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford diethyl 2,2-difluoropentanedioate as a colorless oil.

PART 2: Synthesis of 5,5-Difluoropiperidin-2-one

This protocol is based on general procedures for the reductive amination of diesters to form lactams. High-pressure hydrogenation is employed to facilitate both the amination and subsequent cyclization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl 2,2-difluoropentanedioate | 224.20 | 11.21 g | 0.05 |

| Anhydrous Methanol | - | 150 mL | - |

| Ammonia (7 N in Methanol) | - | 71.4 mL | ~0.5 |

| Raney Nickel (50% slurry in water) | - | ~5 g | - |

Procedure:

-

Catalyst Preparation: The Raney Nickel slurry (~5 g) is washed several times with deionized water and then with anhydrous methanol to remove any residual water.

-